molecular formula C23H32N4O B6055631 1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

Numéro de catalogue B6055631
Poids moléculaire: 380.5 g/mol
Clé InChI: DIBVWHJDOZKJPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine, commonly known as CTAP, is a small molecule antagonist that is used in scientific research for its ability to selectively block the μ-opioid receptor. CTAP is a potent and specific antagonist that has been widely used in various studies to understand the mechanisms of opioid receptor signaling, addiction, and pain relief.

Mécanisme D'action

CTAP acts as a selective antagonist of the μ-opioid receptor, which is one of the three major opioid receptors in the body. By binding to the μ-opioid receptor, CTAP blocks the binding of endogenous opioid peptides, such as endorphins, enkephalins, and dynorphins. This results in the inhibition of downstream signaling pathways that are involved in pain relief, addiction, and other physiological processes.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects, including the inhibition of pain relief, the development of opioid tolerance and dependence, and the modulation of mood and behavior. Specifically, CTAP has been shown to block the analgesic effects of opioids, increase the severity of withdrawal symptoms, and reduce the rewarding effects of opioids in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CTAP in scientific research is its high selectivity and specificity for the μ-opioid receptor. This allows researchers to selectively block the effects of this receptor without affecting other opioid receptors or other signaling pathways. Additionally, CTAP is relatively easy to synthesize and is commercially available.
However, one of the limitations of using CTAP in lab experiments is its potential for off-target effects. While CTAP is highly selective for the μ-opioid receptor, it may still interact with other receptors or signaling pathways at high concentrations. Additionally, the use of CTAP in animal models may not fully recapitulate the effects of opioid receptor antagonists in humans.

Orientations Futures

There are several future directions for research involving CTAP. One potential area of study is the development of new opioid receptor antagonists that are more selective and potent than CTAP. Additionally, researchers may investigate the use of CTAP in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Finally, the potential use of CTAP as a therapeutic agent for the treatment of opioid addiction and other conditions may be explored in future studies.

Méthodes De Synthèse

The synthesis of CTAP involves a series of chemical reactions that starts with the preparation of piperidine-2-carboxylic acid. The carboxylic acid is then converted into an acid chloride, which is reacted with 1-cycloheptyl-1H-1,2,3-triazol-4-amine to form the corresponding amide. The amide is then treated with 2-phenylethylamine to yield the final product, CTAP.

Applications De Recherche Scientifique

CTAP has been used in various scientific studies to understand the mechanisms of opioid receptor signaling and pain relief. Specifically, CTAP has been used to investigate the role of the μ-opioid receptor in the development of opioid tolerance, dependence, and addiction. Additionally, CTAP has been used to study the effects of opioid receptor antagonists on pain relief and the potential use of these compounds as analgesics.

Propriétés

IUPAC Name

(1-cycloheptyltriazol-4-yl)-[2-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c28-23(22-18-27(25-24-22)21-13-6-1-2-7-14-21)26-17-9-8-12-20(26)16-15-19-10-4-3-5-11-19/h3-5,10-11,18,20-21H,1-2,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVWHJDOZKJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.